N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide
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Overview
Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antiprotozoal Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide derivatives have demonstrated significant antiprotozoal activity. For instance, a series of novel derivatives showed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Synthesis and Structural Studies
The compound has been involved in the synthesis and structural investigation of various derivatives. For example, the synthesis of 2,2'-Bi-1H-imidazole protected with [2-(trimethylsilyl)ethoxy]methyl groups led to monohalogenated derivatives, with subsequent studies on their structural properties (Matthews et al., 1987).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds, including various 1,3,4-oxadiazole compounds derived from 1H-imidazole, demonstrated efficacy against common bacteria like Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa (Al-badrany et al., 2019).
Antimalarial Properties
Certain derivatives containing the this compound moiety have shown promising antimalarial properties. A series of thiosemicarbazone derivatives containing the benzimidazole component were synthesized and evaluated for anti-malarial properties, displaying good in vitro antimalarial activity (Divatia et al., 2014).
Cardiac Electrophysiological Activity
In cardiac electrophysiological studies, certain N-substituted imidazolylbenzamides or benzene-sulfonamides, which include the 1H-imidazol-1-yl moiety, exhibited potential as selective class III agents. These compounds showed potency in vitro comparable to sematilide, a clinical trial drug for cardiac arrhythmias (Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chlorobenzamide It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are key components of many functional molecules used in various applications .
Mode of Action
The exact mode of action of This compound Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Properties
IUPAC Name |
2-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPCBOEUVKCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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